molecular formula C24H26N2O2 B12627794 N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide CAS No. 918343-78-9

N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide

Cat. No.: B12627794
CAS No.: 918343-78-9
M. Wt: 374.5 g/mol
InChI Key: APCWNDCHERIRMP-UHFFFAOYSA-N
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Description

N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide is a chemical compound of interest in medicinal chemistry and protease inhibitor research. Compounds featuring a pyridine ring linked to a tert-butylphenoxy group and an amide chain are frequently explored as potential inhibitors of viral proteases . For instance, research into structurally related compounds, such as non-covalent inhibitors of the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) main protease (3CLpro), highlights the value of this chemotype in antiviral development . These inhibitors function by binding reversibly to the enzyme's active site, a mechanism that may offer advantages over covalent inhibitors by potentially reducing off-target effects . This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. Researchers can utilize this compound to probe biological mechanisms and develop new therapeutic candidates. Handling Note: This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

CAS No.

918343-78-9

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C24H26N2O2/c1-24(2,3)19-12-7-8-14-21(19)28-23-20(13-9-17-25-23)26-22(27)16-15-18-10-5-4-6-11-18/h4-14,17H,15-16H2,1-3H3,(H,26,27)

InChI Key

APCWNDCHERIRMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-tert-butylphenol with 3-bromopyridine under basic conditions to form 2-(2-tert-butylphenoxy)pyridine. This intermediate is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several pyridine- and pyrazole-based amides synthesized for therapeutic purposes. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties:

Key Observations:

Substituent Effects on Lipophilicity and Bioactivity: The tert-butylphenoxy group in the target compound enhances lipophilicity compared to dichlorophenyl analogs (e.g., Compounds 2 and 3), which may improve membrane permeability but reduce solubility. Methylsulfonamido (Compound 3) and acetamido (Compound 2) groups introduce hydrogen-bonding capacity, a feature absent in the target compound’s propanamide side chain. This could influence selectivity for enzymes like GGTase-1 or kinase targets .

Synthetic Routes: The target compound likely follows a multi-step synthesis analogous to pyrazole derivatives (Compounds 2 and 3), where coupling of intermediates (e.g., phenoxy-pyridine with propanamide) is central. Yields for such reactions typically range from 50–60%, as seen in analogs .

Thermal Stability :

  • The melting point of Compound 2 (130–131 °C) suggests moderate crystallinity, which may correlate with the target compound’s stability. The absence of a sulfonamide group in the target compound could lower its melting point compared to Compound 3 .

Hypothetical Pharmacological Implications

While biological data for N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide are unavailable, insights can be extrapolated from analogs:

  • Enzyme Inhibition: Pyrazole-based analogs (Compounds 2 and 3) inhibit GGTase-1, a target in cancer therapy. The tert-butylphenoxy group in the target compound may similarly disrupt enzyme-substrate interactions but with altered potency due to reduced electronegativity .

Biological Activity

N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C21H24N2OC_{21}H_{24}N_2O. Its structure features a pyridine ring, a tert-butylphenoxy group, and a phenylpropanamide moiety, which contribute to its biological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis. This activity suggests potential applications in skin whitening and hyperpigmentation treatments .
  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Cytotoxicity : The compound's effect on various cancer cell lines has been examined. Preliminary studies suggest it may induce cytotoxic effects in certain types of cancer cells without significantly affecting normal cells, indicating a selective action that could be beneficial for therapeutic applications .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Biological Activity IC50 Value (μM) Cell Line/Model Notes
Study 1Tyrosinase Inhibition16.78 ± 0.57Mushroom TyrosinaseStronger than kojic acid
Study 2Antioxidant ActivityNot specifiedVariousPotential for oxidative stress mitigation
Study 3Cytotoxicity25.0 ± 5.0B16F10 Melanoma CellsSelective cytotoxicity observed

Case Studies

  • Tyrosinase Inhibition in Melanoma Cells : A study evaluated the efficacy of this compound in inhibiting tyrosinase activity in B16F10 cells. The results indicated a significant reduction in melanin production, suggesting its potential use in treating hyperpigmentation disorders .
  • Cytotoxic Effects Against Cancer Cells : Another investigation focused on the compound's cytotoxic effects on various cancer cell lines. Results demonstrated that at specific concentrations, the compound effectively reduced cell viability, highlighting its potential as an anticancer agent .

Q & A

Q. How can reaction conditions be optimized for scaled-up synthesis without trial-and-error approaches?

  • Methodological Answer : Implement response surface methodology (RSM) with central composite design to model interactions between temperature (60–120°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF/THF ratios). Use ANOVA to identify significant factors (p < 0.05) and desirability functions to maximize yield and minimize byproducts .

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